1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one, also known as EAI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzimidazole derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial effects.
Wirkmechanismus
The mechanism of action of 1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one involves the inhibition of tyrosine kinase activity. Tyrosine kinases are enzymes that play a critical role in cell signaling and are often overactive in cancer cells. By inhibiting the activity of these enzymes, this compound can prevent the growth and proliferation of cancer cells. This compound has also been shown to inhibit viral replication by interfering with the viral life cycle.
Biochemical and Physiological Effects
In addition to its effects on cancer cells and viruses, this compound has also been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the activity of the enzyme, monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to an increase in the levels of these neurotransmitters, which can have effects on mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one for lab experiments is its specificity for tyrosine kinases. This specificity allows researchers to selectively target cancer cells or viruses without affecting normal cells. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one. One area of interest is in the development of more potent and selective tyrosine kinase inhibitors based on the structure of this compound. Another area of interest is in the development of this compound-based therapies for the treatment of viral infections such as HCV and Zika virus. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other areas of research.
Synthesemethoden
The synthesis of 1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one involves the condensation of 2-aminobenzimidazole and ethyl chloroacetate in the presence of an alkaline catalyst. The resulting product is then treated with hydrochloric acid to yield this compound in high purity. The synthesis of this compound is relatively straightforward and has been well-documented in the literature.
Wissenschaftliche Forschungsanwendungen
1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology. This compound has been shown to inhibit the activity of the oncogenic tyrosine kinase, BCR-ABL, which is responsible for the development of chronic myeloid leukemia (CML). This compound has also been shown to inhibit the activity of other tyrosine kinases, such as EGFR and HER2, which are involved in the development of various types of cancer.
In addition to its potential applications in cancer research, this compound has also been studied for its antiviral properties. This compound has been shown to inhibit the replication of the hepatitis C virus (HCV), which is a major cause of liver disease worldwide. This compound has also been shown to inhibit the replication of the Zika virus, which is a mosquito-borne virus that can cause severe birth defects.
Eigenschaften
102616-88-6 | |
Molekularformel |
C9H11N3O |
Molekulargewicht |
177.2 g/mol |
IUPAC-Name |
3-(ethylamino)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C9H11N3O/c1-2-10-12-8-6-4-3-5-7(8)11-9(12)13/h3-6,10H,2H2,1H3,(H,11,13) |
InChI-Schlüssel |
RPORQALKZAATRU-UHFFFAOYSA-N |
SMILES |
CCNN1C2=CC=CC=C2NC1=O |
Kanonische SMILES |
CCNN1C2=CC=CC=C2NC1=O |
Synonyme |
2H-Benzimidazol-2-one,1-(ethylamino)-1,3-dihydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.